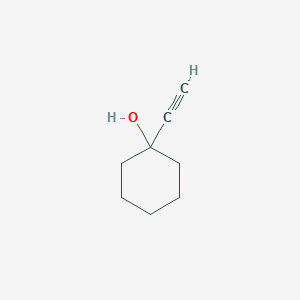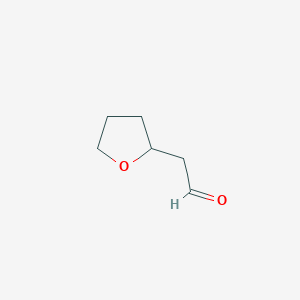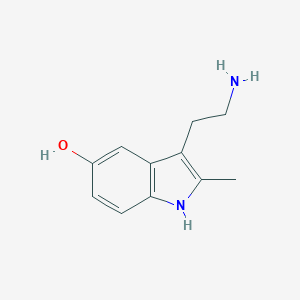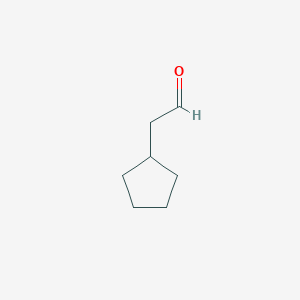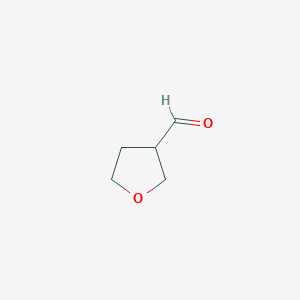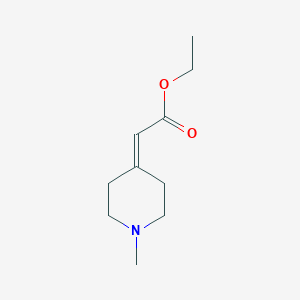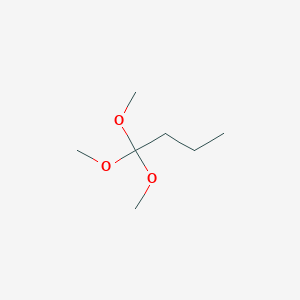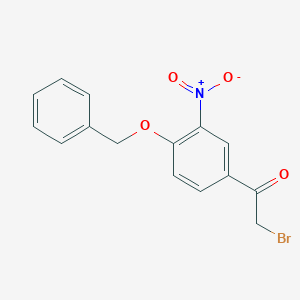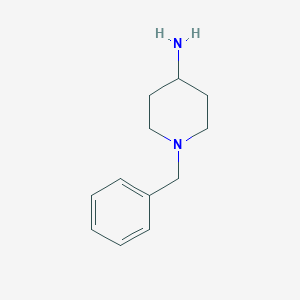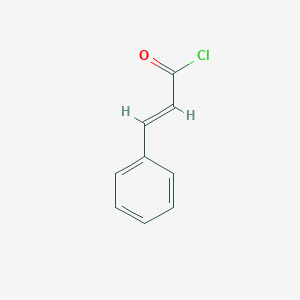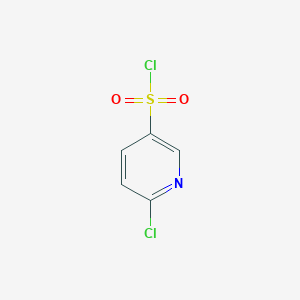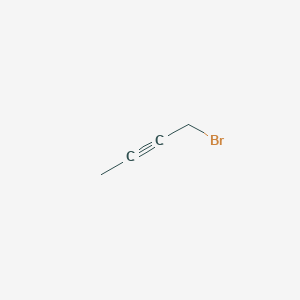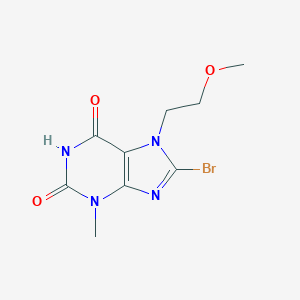
(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The asymmetric synthesis of stereochemically complex pyrrolidine derivatives, including those related to (2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid, has been achieved through various synthetic strategies. A notable example is the diastereoselective conjugate addition and subsequent steps leading to the asymmetric synthesis of 4-aminopyrrolidine carboxylic acids (Bunnage et al., 2004). Another approach utilized N-protected (2S)-3,4-dehydroproline methyl esters, leading to the synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol, demonstrating the versatility of synthetic methods for obtaining such compounds (Goli et al., 1994).
Molecular Structure Analysis
The molecular structure of (2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid and its derivatives has been elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. These studies provide insight into the stereochemistry and conformational preferences of the molecule, which are critical for its reactivity and interaction with biological targets.
Chemical Reactions and Properties
3-Hydroxypyrroles and their derivatives undergo a range of chemical reactions, reflecting their utility in organic synthesis. The synthesis and tautomerism of N-alkyl-3-hydroxypyrroles demonstrate the compound's reactivity towards electrophiles and its propensity for forming stable tautomeric forms (Momose et al., 1979). These reactions are valuable for constructing complex molecules with pyrrolidine scaffolds.
Wissenschaftliche Forschungsanwendungen
Summary of the Application
Siderophores are small molecules known for their high iron binding capacity, which is essential for all life forms requiring iron . They are synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways .
Methods of Application or Experimental Procedures
Siderophores are secreted by microbes and plants to regulate bioavailable iron levels . They bind to trivalent iron ions in low-iron environments, forming trivalent iron chelates .
Results or Outcomes
Siderophores have applications in medicine, agriculture, and environmental sciences . These include biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .
2. Synthesis of Pyrrolidine-3-carboxylic Acid Derivatives
Summary of the Application
Pyrrolidine-3-carboxylic acid derivatives can be synthesized via asymmetric Michael addition reactions of carboxylate-substituted enones .
Methods of Application or Experimental Procedures
Organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed .
Results or Outcomes
Using the developed reaction method, 5-methylpyrrolidine-3-carboxylic acid with 97% enantiomeric excess was obtained in two steps .
3. Chemical Synthesis
Summary of the Application
“(2R,3R)-3-Hydroxypyrrolidine-2-carboxylic acid” is a chemical compound with the CAS Number: 119677-21-3 . It’s often used in chemical synthesis .
Methods of Application or Experimental Procedures
The compound is typically stored in an inert atmosphere at 2-8°C . It’s often used in reactions that require a carboxylic acid group .
Results or Outcomes
The outcomes of the reactions can vary greatly depending on the specific reaction conditions and the other reactants involved .
4. Synthesis of Pyrrolidine Derivatives
Summary of the Application
Pyrrolidine derivatives, including “(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid”, can be synthesized via various methods .
Methods of Application or Experimental Procedures
One method involves the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .
Results or Outcomes
Using the developed reaction method, a 5-methylpyrrolidine-3-carboxylic acid with 97% enantiomeric excess was obtained .
5. Chemical Synthesis
Summary of the Application
“(2R,3R)-3-Hydroxypyrrolidine-2-carboxylic acid” is a chemical compound with the CAS Number: 119677-21-3 . It’s often used in chemical synthesis .
Methods of Application or Experimental Procedures
The compound is typically stored in an inert atmosphere at 2-8°C . It’s often used in reactions that require a carboxylic acid group .
Results or Outcomes
The outcomes of the reactions can vary greatly depending on the specific reaction conditions and the other reactants involved .
6. Synthesis of Pyrrolidine Derivatives
Summary of the Application
Pyrrolidine derivatives, including “(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid”, can be synthesized via various methods .
Methods of Application or Experimental Procedures
One method involves the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .
Results or Outcomes
Using the developed reaction method, a 5-methylpyrrolidine-3-carboxylic acid with 97% enantiomeric excess was obtained .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBUEDPLEOHJGE-QWWZWVQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]([C@@H]1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-Methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-8-yl) acetate](/img/structure/B41582.png)
